![molecular formula C13H13N3S B5605752 2-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B5605752.png)
2-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including structures similar to 2-methyl-1[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazole, involves reactions such as the Weidenhagen reaction followed by N-methylation, and nucleophilic substitution reactions. These methods are crucial for the formation of the benzimidazole framework and its subsequent functionalization (El’chaninov & Aleksandrov, 2016).
Molecular Structure Analysis
Benzimidazole derivatives exhibit planar structures, with the benzimidazole ring almost being flat. The molecular structure, including bond lengths and angles, can be analyzed through X-ray diffraction and quantum chemical calculations, providing insights into the steric arrangement of the molecule (Gueddar et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution, leading to the formation of diverse derivatives. The reactivity is significantly influenced by the presence of functional groups attached to the benzimidazole core (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure and substituents. X-ray crystallography provides detailed information about the solid-state structure, which can be correlated with the physical properties (Gueddar et al., 2015).
properties
IUPAC Name |
2-methyl-4-[(2-methylbenzimidazol-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-14-12-5-3-4-6-13(12)16(9)7-11-8-17-10(2)15-11/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYWYMIRQKWONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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